molecular formula C10H15Cl B13206643 3-(Chloromethyl)-3-cyclopropylbicyclo[3.1.0]hexane

3-(Chloromethyl)-3-cyclopropylbicyclo[3.1.0]hexane

Cat. No.: B13206643
M. Wt: 170.68 g/mol
InChI Key: YIQFYNFMYFABTP-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-3-cyclopropylbicyclo[310]hexane is a bicyclic compound characterized by a unique structural motif that includes a cyclopropyl group and a chloromethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-3-cyclopropylbicyclo[3.1.0]hexane can be achieved through several methods. One common approach involves the cyclopropanation of suitable precursors. For example, the annulation of cyclopropenes with aminocyclopropanes using an organic or iridium photoredox catalyst under blue LED irradiation has been reported to yield bicyclo[3.1.0]hexanes with good efficiency . Another method involves the radical asymmetric intramolecular α-cyclopropanation of aldehydes, which provides a direct and stereoselective route to bicyclo[3.1.0]hexane skeletons .

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of photochemistry and catalytic processes are favored due to their efficiency and ability to produce large quantities of the compound with minimal by-products .

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-3-cyclopropylbicyclo[3.1.0]hexane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include organic or iridium photoredox catalysts, blue LED irradiation, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include substituted bicyclo[3.1.0]hexanes and other derivatives that retain the bicyclic core structure .

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-3-cyclopropylbicyclo[3.1.0]hexane involves its ability to participate in various chemical reactions due to its strained ring system and reactive chloromethyl group. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed from the compound .

Properties

Molecular Formula

C10H15Cl

Molecular Weight

170.68 g/mol

IUPAC Name

3-(chloromethyl)-3-cyclopropylbicyclo[3.1.0]hexane

InChI

InChI=1S/C10H15Cl/c11-6-10(9-1-2-9)4-7-3-8(7)5-10/h7-9H,1-6H2

InChI Key

YIQFYNFMYFABTP-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2(CC3CC3C2)CCl

Origin of Product

United States

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